N-(1,3-dioxoisoindol-5-yl)-2-(3-methylphenoxy)acetamide
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Overview
Description
N-(1,3-dioxoisoindol-5-yl)-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dioxoisoindole moiety and a methylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindol-5-yl)-2-(3-methylphenoxy)acetamide typically involves the following steps:
Formation of the dioxoisoindole moiety: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative.
Attachment of the methylphenoxy group: This step involves the reaction of the dioxoisoindole intermediate with a 3-methylphenol derivative under suitable conditions.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with an acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindol-5-yl)-2-(3-methylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindol-5-yl)-2-(3-methylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to modulation of specific biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dioxoisoindol-5-yl)-2-phenoxyacetamide: Similar structure but lacks the methyl group on the phenoxy ring.
N-(1,3-dioxoisoindol-5-yl)-2-(4-methylphenoxy)acetamide: Similar structure but with the methyl group in a different position on the phenoxy ring.
Uniqueness
N-(1,3-dioxoisoindol-5-yl)-2-(3-methylphenoxy)acetamide is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall properties.
Properties
CAS No. |
847590-92-5 |
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Molecular Formula |
C17H14N2O4 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H14N2O4/c1-10-3-2-4-12(7-10)23-9-15(20)18-11-5-6-13-14(8-11)17(22)19-16(13)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) |
InChI Key |
IWTQPRWKWZGMQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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